molecular formula C20H24N2O2 B3973240 2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide

2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide

Cat. No. B3973240
M. Wt: 324.4 g/mol
InChI Key: MBZHENGBPUYVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to interact with biological systems, making it a valuable tool for studying various physiological processes. In

Mechanism of Action

The mechanism of action of 2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide is not fully understood. However, studies have shown that it interacts with biological systems by binding to specific receptors on cell membranes. This binding activates various signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. However, studies have shown that this compound can affect various physiological processes, including cell growth and differentiation, immune system function, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide in lab experiments is its ability to interact with biological systems, making it a valuable tool for studying various physiological processes. Its synthesis method is relatively simple, and it can be obtained in high purity. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of experimental results.

Future Directions

There are many future directions for research involving 2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide. One potential direction is the study of its effects on specific biological systems, such as the nervous system or cardiovascular system. Another direction is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Scientific Research Applications

2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide has a wide range of scientific research applications. It has been used to study the mechanisms of action of various biological processes, including the regulation of gene expression, protein synthesis, and cell signaling pathways. This compound has also been used to study the effects of various drugs on biological systems, making it a valuable tool for drug discovery and development.

properties

IUPAC Name

2-[2-[[(2-methylphenyl)methyl-prop-2-enylamino]methyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-12-22(13-17-9-5-4-8-16(17)2)14-18-10-6-7-11-19(18)24-15-20(21)23/h3-11H,1,12-15H2,2H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZHENGBPUYVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC=C)CC2=CC=CC=C2OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.